molecular formula C27H27N3 B2983853 (7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine CAS No. 477871-31-1

(7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine

Cat. No. B2983853
CAS RN: 477871-31-1
M. Wt: 393.534
InChI Key: SPPOYKISQNMIHA-JJIBRWJFSA-N
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Description

“(7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C27H27N3 . It has a molecular weight of 393.53 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[4,3-c]pyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring. This core is substituted with benzyl, benzylidene, methyl, and phenyl groups .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available data .

Scientific Research Applications

Pharmaceutical Drug Design

Pyridine derivatives are integral in the design of new pharmaceutical drugs due to their ability to form stable hydrogen bonds and their cell permeability . The compound could be used as a scaffold for developing new medications with improved efficacy and reduced side effects.

Biological Activity Profiling

The diverse physicochemical properties of pyridine derivatives make them suitable for exploring biological activities. They can be used to synthesize bioactive molecules, particularly from natural products, which can lead to the discovery of new therapeutic agents .

Chemosensors Development

Schiff bases of pyridine derivatives have shown strong binding abilities towards various cations and anions. This compound could be utilized in the development of chemosensors for the qualitative and quantitative detection of specific ions in environmental and biological media .

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. The biological activity and potential applications of this compound would depend on its interactions with biological targets, which are not currently known .

Safety and Hazards

The safety data indicates that this compound may be harmful if swallowed, inhaled, or comes into contact with skin. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3/c1-29-27(23-15-9-4-10-16-23)25-20-30(18-22-13-7-3-8-14-22)19-24(26(25)28-29)17-21-11-5-2-6-12-21/h2-17,25,27H,18-20H2,1H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPOYKISQNMIHA-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2CN(CC(=CC3=CC=CC=C3)C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(C2CN(C/C(=C\C3=CC=CC=C3)/C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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